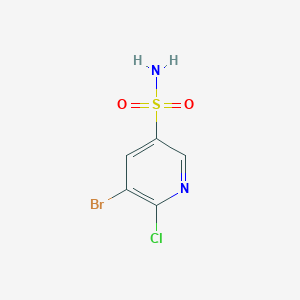

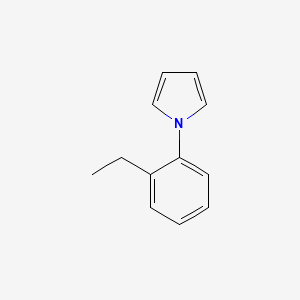

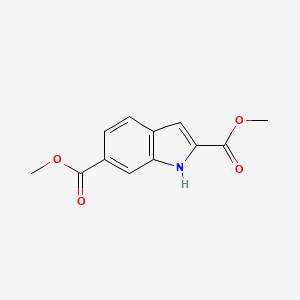

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves multi-step reactions, including the formation of intermediates such as nitriles, esters, and amides. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . Similarly, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives is often confirmed using spectroscopic methods such as NMR, UV-Visible, FT-IR, and X-ray crystallography. For example, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, and its properties were evaluated using quantum chemical calculations . The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved by X-ray diffraction . These methods could be applied to determine the molecular structure of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Chemical Reactions Analysis

Carboxylic acid derivatives can undergo various chemical reactions, including functionalization, esterification, and photodeprotection. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid reacts with 2,3-diaminopyridine to form different products depending on the reaction conditions . The 2,5-dimethylphenacyl chromophore has been proposed as a photoremovable protecting group for carboxylic acids, which can be deprotected upon irradiation . These reactions could be relevant to the functionalization and protection strategies for "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hypoglycemic potency of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids was found to be dependent on the substituents at the 6-position . The photoreleasable protecting group's efficiency is affected by the solvent used during photolysis . These findings suggest that the physical and chemical properties of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would be influenced by its dimethylphenyl substituent and the pyrrolidine ring structure.

Scientific Research Applications

Oncology

- Summary of Application : This compound has been investigated for its potential as an anticancer agent, specifically for its ability to induce apoptosis (programmed cell death) in leukemia and lymphoma cells .

- Methods of Application : The compound was tested in vitro on leukemia and lymphoma cells. The researchers measured the compound’s ability to inhibit cell proliferation and induce apoptosis .

- Results : The compound demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes. It reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM . Further experiments showed that it overcomes multidrug resistance and sensitizes drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .

Bioprocess and Biosystems Engineering

- Summary of Application : The compound ®-DMPM is used in the preparation of ®-Metalaxyl, a synthetic fungicide with inhibitive effects on RNA synthesis in fungi . This fungicide can efficiently control over pathogenic fungi in hops, potatoes, liana and other crops .

- Methods of Application : The compound is prepared by enzymatic resolution of (R,S)-DMPM using an esterase from Pseudochrobactrum asaccharolyticum WZZ003 (PAE07) immobilized onto D3520 (macroporous acrylic anion resin) . The optimal temperature and pH for the immobilized PAE07 were 40 ℃ and 8.0, and substrate concentration was up to 0.35 M .

- Results : After 15 h reaction, the conversion rate from (R,S)-DMPM to ®-DMPM was 48.0% and the e.e.p and E values were 99.5% and 1393.0, respectively . In scale-up resolution, 200 g/L substrate and 12.5 g immobilized esterase PAE07 condition, a conversion rate from substrate to product of 48.1% and a product e.e.p of 98% were obtained within 12 h, with the activity of immobilized PAE07 retained 80.2% after 5 cycles of reactions .

Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : 1,8-naphthalimide derivatives, which can be synthesized from compounds like 2,6-dimethylphenyl, are used as emissive materials in OLEDs . These OLEDs have applications in digital display devices including television screens, large flat panel computer displays, surface light sources and also in portable appliances such as personal digital assistants, mobile phones and handheld game consoles .

- Methods of Application : The 1,8-naphthalimide derivatives are incorporated into the thin film of an organic compound in the OLED. When an electric current is applied, these compounds produce light, a phenomenon termed as electroluminescence (EL) .

- Results : The OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility . They are also more suitable for display applications due to their faster response rate and lower efficiency roll-off .

Non-Steroidal Anti-Inflammatory and Thyroid Drug

- Summary of Application : 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) is a potential non-steroidal anti-inflammatory and thyroid drug . It has been discovered in two new forms (II and III) through solution growth and thermal treatment of crystals .

- Methods of Application : Form II of HDMPA has been discovered through crystal growth in a variety of solvents, and characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, and Raman spectroscopy . Form II converts into form III upon thermal treatment .

- Results : Form III has been characterized by IR, Raman and PXRD . Conformational flexibility of the molecule seems to lead to the polymorphism of the system .

Future Directions

properties

IUPAC Name |

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQUYSCBXNYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406252 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-48-6 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

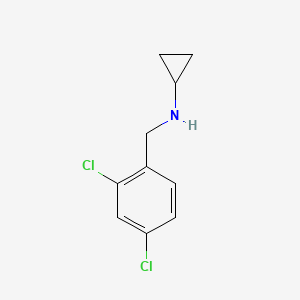

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)